molecular formula C7H6INO2 B1266650 4-Iodo-3-nitrotoluene CAS No. 5326-39-6

4-Iodo-3-nitrotoluene

Cat. No. B1266650
CAS RN: 5326-39-6
M. Wt: 263.03 g/mol
InChI Key: DKYCDXAZCHMPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Iodo-3-nitrotoluene derivatives involves various chemical reactions and methodologies aimed at introducing the iodo and nitro groups into the toluene framework. One notable method for synthesizing related compounds involves the solution growth technique, which is used to grow optical quality single crystals from ethyl methyl ketone solvent. This process has been successfully applied to produce crystals of related materials with significant nonlinear optical properties (Dinakaran & Kalainathan, 2013).

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-nitrotoluene and its derivatives has been studied using various spectroscopic techniques. For example, FTIR and FT-Raman spectroscopy have been employed to analyze the molecular structure and vibrational spectra of related nitrotoluene compounds. These studies provide insight into the functional groups, molecular geometry, and electronic structure of the molecules (Ramalingam et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 4-Iodo-3-nitrotoluene derivatives often result in the formation of radical cations, leading to various dissociation dynamics. Research has shown that these compounds can undergo coherently driven C-NO2 bond homolysis, demonstrating the complex interplay between molecular structure and chemical reactivity (Boateng et al., 2018).

Physical Properties Analysis

The physical properties of 4-Iodo-3-nitrotoluene derivatives, such as crystallinity, thermal stability, and optical properties, are critical for their potential applications. The crystal growth and characterization studies of related materials reveal significant insights into their thermal behavior, mechanical properties, and optical characteristics, showcasing their potential as nonlinear optical materials (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of 4-Iodo-3-nitrotoluene, including its reactivity and interactions with other molecules, are influenced by its molecular structure. Studies involving the interaction between the iodo and nitro groups have highlighted the formation of specific molecular ribbons and frameworks, indicating the importance of these functional groups in determining the compound's chemical behavior (Allen et al., 1994).

Scientific Research Applications

Thermodynamic Properties

  • The heat capacity of 2-iodo-3-nitrotoluene, a compound closely related to 4-Iodo-3-nitrotoluene, has been precisely measured. This research contributes to understanding the thermodynamic properties of such compounds, including phase transitions and enthalpy measurements (Di et al., 2000).

Chemotherapeutic Activity

  • 4-Iodo-3-nitrobenzamide, a derivative of 4-Iodo-3-nitrotoluene, demonstrates potential chemotherapeutic activity. It's capable of inducing cell death in tumor cells, suggesting its application in cancer research (Mendeleyev et al., 1995).

Molecular Dynamics

  • The dissociation dynamics of nitrotoluene radical cations, including 4-nitrotoluene, have been investigated. This research provides insights into the ultrafast nuclear dynamics of these compounds, which are important for understanding their behavior in various conditions (Boateng et al., 2018).

Environmental and Health Impact

  • Studies on 4-Nitrotoluene focus on its environmental and health hazards due to its toxicity. Research aims to optimize biodegradation processes to mitigate these impacts, highlighting its significance in environmental science (KunduDebasree et al., 2016).

Nanotechnology

  • Research involving 1-iodo-4-nitrobenzene, a compound similar to 4-Iodo-3-nitrotoluene, demonstrates the construction of nanowires on graphite. This highlights potential applications in nanotechnology and materials science (Jiang et al., 2007).

Molecular Structure Analysis

  • The molecular structures of nitrotoluenes, including 4-nitrotoluene, have been analyzed to understand their thermal decomposition and stability. Such studies are crucial in fields like explosive materials and industrial chemistry (Chen et al., 1995).

Fluorescent Probes

  • Research has developed fluorescent probes with high selectivity and sensitivity to 4-Nitrotoluene. This is significant in environmental monitoring and chemical detection (Gou et al., 2019).

Thermal Decomposition Studies

  • Studies on the thermal decomposition of nitrotoluenes, including 4-nitrotoluene, help in understanding the hazards and mechanisms that can lead to explosions, emphasizing its relevance in safety and hazard prevention (Zhu et al., 2017).

Identification of Isomers

  • Research has been conducted on identifying isomers of nitrotoluene using free electron attachment, which is important for analytical chemistry and material identification (Sulzer et al., 2007).

Structural Studies

  • Structural studies of 1-iodo-3-nitrobenzene and its derivatives contribute to the field of crystallography and molecular design (Merz, 2003).

Safety And Hazards

4-Iodo-3-nitrotoluene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and seeking medical attention .

properties

IUPAC Name

1-iodo-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYCDXAZCHMPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201380
Record name 4-Iodo-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-nitrotoluene

CAS RN

5326-39-6
Record name 4-Iodo-3-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-3-nitrotoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodo-3-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-4-methyl-2-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodo-3-nitrotoluene
Reactant of Route 2
Reactant of Route 2
4-Iodo-3-nitrotoluene
Reactant of Route 3
Reactant of Route 3
4-Iodo-3-nitrotoluene
Reactant of Route 4
Reactant of Route 4
4-Iodo-3-nitrotoluene
Reactant of Route 5
4-Iodo-3-nitrotoluene
Reactant of Route 6
4-Iodo-3-nitrotoluene

Citations

For This Compound
22
Citations
RB Carlin, GE Foltz - Journal of the American Chemical Society, 1956 - ACS Publications
… The known compounds I, IV and V were obtained in 25, 46 and 79% yields, respectively, by the symmetrical Ullmann coupling of 2-iodo-5-nitrotoluene, 4-iodo-3-nitrotoluene and 2-iodo-…
Number of citations: 24 pubs.acs.org
W Baker, JW Barton, JFW McOmie - Journal of the Chemical Society …, 1958 - pubs.rsc.org
… This solid was prepared from o-iodonitrobenzene and 4-iodo-3nitrotoluene, as in the case of its isomeride. It was purified by regeneration from its picrate, and was characterised as its …
Number of citations: 20 pubs.rsc.org
PH Gore, S Thorburn, DJ Weyell - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… reduce 4-iodo-3-nitrotoluene with iron-acetic acid,49 iron(11) s~lphate-arnmonia,5~ or hydrazine-Raney nickel W-7 51 all proved unsatisfactory. The product from the first procedure …
Number of citations: 15 pubs.rsc.org
RB Carlin, GE Foltz - Journal of the American Chemical Society, 1956 - ACS Publications
… The known compounds I, IV and V were obtained in 25, 46 and 79% yields, respectively, by the symmetrical Ullmann coupling of 2-iodo-5-nitrotoluene, 4-iodo-3-nitrotoluene and 2-iodo-…
Number of citations: 9 pubs.acs.org
TH Fisher, AW Meierhoefer - The Journal of Organic Chemistry, 1978 - ACS Publications
… 4-Iodo-3-nitrotoluene was prepared from 4-amino-3-nitrotoluene in 67% yield by the procedure of Carlin and Foltz.27 4-Iodo-3-nitrotoluene, 25 g (0.095 mol), was added to 28 g of iron …
Number of citations: 26 pubs.acs.org
PE Fanta - Chemical Reviews, 1964 - ACS Publications
The formation of a biaryl by the condensation of two molecules of an aromatic halide in the presence of finely divided copper is known as the Ullmann reaction. The previous review of …
Number of citations: 370 pubs.acs.org
MT Bogert, MR Mandelbaum - Journal of the American Chemical …, 1923 - ACS Publications
Introductory When^-toluidine and sulfur are heated together, various products are formed depending upon the proportions of initial materials, temperature and duration of the heating, …
Number of citations: 4 pubs.acs.org
H Burton, J Kenner - Journal of the Chemical Society, Transactions, 1922 - pubs.rsc.org
IN the first paper of this series (T., 1914, 105,271’7), it was suggested that as a corollary to the loosening effect of meta-directive groups on substituents in the ortho-or para-positions, a …
Number of citations: 1 pubs.rsc.org
G Györke, A Dancsó, B Volk, L Bezúr, D Hunyadi… - Catalysis Letters, 2023 - Springer
… Furthermore, the yield increased to 26% when 4-iodo-3-nitrotoluene was used (entry 13). The reaction was tolerant to bulky aryl halides, so it could be successfully accomplished also …
Number of citations: 4 link.springer.com
ML Tomlinson - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
NHAc NTAC consideration of the inductive effects of the two groups involved, the latter appears to be more probable. Hydrolysis of the compound (111) gives the corresponding …
Number of citations: 18 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.